ethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Description

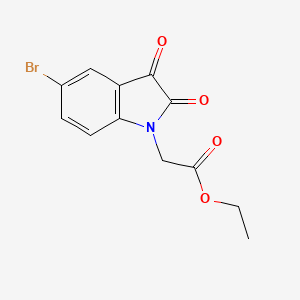

Ethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 69736-76-1) is a brominated indole derivative characterized by a 5-bromo substituent on the indole ring and an ethyl ester group attached via an acetamide linkage at the 1-position (Figure 1). The 2,3-dioxo (isatin) moiety imparts electron-withdrawing properties, influencing its reactivity and biological interactions . This compound is synthesized via alkylation of 5-bromoindoline-2,3-dione with ethyl bromoacetate in the presence of KF-Celite, achieving high yields (97%) . Its structure is confirmed by $^1$H NMR (δ 4.23 ppm for the ethyl group) and HRMS (m/z 252.0420 [M+K$^+$]) .

Properties

IUPAC Name |

ethyl 2-(5-bromo-2,3-dioxoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c1-2-18-10(15)6-14-9-4-3-7(13)5-8(9)11(16)12(14)17/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZPLJFDCGFCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the bromination of an indole precursor followed by esterification. One common method involves the bromination of 2,3-dioxoindoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform . The resulting 5-bromo-2,3-dioxoindoline is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl groups in the indole ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while reduction reactions can produce hydroxyindole derivatives .

Scientific Research Applications

Ethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with various molecular targets and pathways. The bromine atom and the carbonyl groups in the indole ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Halogenated Indole Derivatives

- Methyl 2-(5-Bromo-1H-indol-3-yl)acetate (CAS 117235-22-0): Differs in ester group (methyl vs. ethyl) and substitution position (3-yl vs. 1-yl). ~2.8 for ethyl), while the 3-yl substitution alters electronic distribution, as evidenced by $^1$H NMR shifts (δ 4.47 ppm for NCH$_2$ in the ethyl derivative vs. δ 3.70 ppm for the methyl ester) .

- 5-Bromo-1-propionylindoline (CAS 785785-25-3):

Replaces the ethyl ester with a propionyl group, increasing lipophilicity. This modification may affect metabolic stability in biological systems .

b. Non-Halogenated Derivatives

- Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 41042-21-1): Lacks the 5-bromo substituent, reducing electron-withdrawing effects. This results in a lower melting point (91–92°C for brominated vs. 65–66°C for non-brominated derivatives) and altered reactivity in cross-coupling reactions .

c. Ester Variants

- Isopropyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS N/A):

The bulkier isopropyl group decreases solubility in polar solvents (e.g., water) compared to ethyl derivatives, as reflected in logP values (~3.2 vs. ~2.8) .

Physical and Spectral Properties

| Property | Ethyl (5-bromo-2,3-dioxo-indol-1-yl)acetate | Methyl 2-(5-bromo-1H-indol-3-yl)acetate |

|---|---|---|

| Melting Point (°C) | 91–92 | Not reported |

| $^1$H NMR (NCH$_2$) | δ 4.47 (s) | δ 3.70 (s) |

| HRMS (m/z) | 252.0420 [M+K$^+$] | 266.98900 [M+H$^+$] |

| logP | ~2.8 | 2.65 |

Biological Activity

Ethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a chemical compound with the molecular formula and a molecular weight of approximately 312.12 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties and biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that this compound can induce apoptosis in cancer cells by activating intrinsic pathways. For instance, a study demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human cancer cell lines .

The mechanism by which this compound exerts its effects appears to involve the modulation of various signaling pathways. Specifically, it has been observed to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway results in reduced cell growth and increased apoptosis in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. A study reported that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for the development of new antimicrobial agents .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This study highlights the compound's potential as an effective therapeutic agent in oncology .

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against common pathogens. The compound displayed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli. These findings support further exploration into its applications in treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis via PI3K/Akt inhibition | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

Table 2: Case Study Results

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing ethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, and how can reaction conditions be optimized?

- Methodology : A common route involves alkylation of 5-bromo-2,3-dihydroxyindole with ethyl bromoacetate in ethyl acetate at room temperature (rt) overnight . Optimization may include testing alternative solvents (e.g., acetonitrile) or bases (e.g., KCO) to improve yield. Monitoring reaction progress via TLC or HPLC is critical. For scale-up, consider inert atmosphere conditions to prevent oxidation of the dioxoindole core.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- X-ray crystallography provides definitive structural confirmation, as demonstrated for related indole derivatives (e.g., ethyl 4-(5-bromo-1H-indol-3-yl)-hexahydroquinoline carboxylate) .

- NMR spectroscopy : H and C NMR should show characteristic peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH) and the brominated indole ring (δ ~7.5–8.5 ppm for aromatic protons) .

- HRMS validates molecular weight (expected [M+H]: ~312.98 Da).

Q. How should researchers handle discrepancies in purity or unexpected byproducts during synthesis?

- Methodology :

- Chromatographic purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC with C18 columns.

- Recrystallization : Solvent pairs like THF/hexane or ethanol/water may enhance purity .

- Mechanistic analysis : Investigate side reactions (e.g., over-alkylation or hydrolysis) by isolating intermediates (e.g., via quenching aliquots at different timepoints).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., IC vs. EC).

- Validate target engagement : Use biophysical techniques (e.g., SPR or ITC) to confirm direct binding to proposed targets .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

- Methodology :

- Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or oxidoreductases). Focus on modifying the acetate group or bromine position to enhance binding affinity .

- ADMET prediction : Tools like SwissADME can forecast solubility, metabolic stability, and blood-brain barrier penetration. Prioritize derivatives with lower LogP (<3) for improved bioavailability .

Q. What experimental approaches can elucidate the degradation pathways of this compound under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), or hydrolytic conditions (pH 1–13). Monitor degradation products via LC-MS .

- Stability-indicating assays : Develop HPLC methods with baseline separation of parent compound and degradation peaks.

Methodological Considerations

Q. How should researchers address the lack of ecotoxicological data for this compound?

- Methodology :

- Acute toxicity screening : Use Daphnia magna or Danio rerio models to estimate LC values.

- Bioaccumulation potential : Calculate octanol-water partition coefficients (LogP) experimentally or via computational tools .

Q. What techniques are recommended for studying the compound’s reactivity in catalytic or photochemical applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.